Methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate
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Overview
Description
Methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate is an organic compound with the molecular formula C9H10FNO5S It is a derivative of benzoic acid, featuring a fluorine atom, a methoxy group, and a sulfamoyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-2-methoxybenzoic acid.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl 3-fluoro-2-methoxybenzoate.
Sulfamoylation: The ester is then reacted with sulfamoyl chloride in the presence of a base such as pyridine to introduce the sulfamoyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The sulfamoyl group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as 3-amino-2-methoxy-5-sulfamoylbenzoate.
Hydrolysis: 3-fluoro-2-methoxy-5-sulfamoylbenzoic acid.
Reduction: 3-fluoro-2-methoxy-5-aminobenzoate.
Scientific Research Applications
Methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate exerts its effects depends on its application:
Biochemical Interactions: The sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity.
Molecular Targets: Targets may include specific proteins or nucleic acids, depending on the biological context.
Pathways Involved: The compound may influence signaling pathways related to inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxy-5-sulfamoylbenzoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Methyl 3-chloro-2-methoxy-5-sulfamoylbenzoate: Similar structure but with a chlorine atom instead of fluorine, potentially altering its chemical properties.
Methyl 3-fluoro-2-methoxybenzoate: Lacks the sulfamoyl group, which is crucial for certain biochemical interactions.
Uniqueness
Methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both a fluorine atom and a sulfamoyl group makes it a valuable compound for diverse research applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C9H10FNO5S |
---|---|
Molecular Weight |
263.24 g/mol |
IUPAC Name |
methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate |
InChI |
InChI=1S/C9H10FNO5S/c1-15-8-6(9(12)16-2)3-5(4-7(8)10)17(11,13)14/h3-4H,1-2H3,(H2,11,13,14) |
InChI Key |
YVUMSKISTFRAES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1F)S(=O)(=O)N)C(=O)OC |
Origin of Product |
United States |
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